molecular formula C11H17N3O4S B2946486 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide CAS No. 2034518-46-0

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide

Cat. No.: B2946486
CAS No.: 2034518-46-0
M. Wt: 287.33
InChI Key: YICVZQXOKNCLNN-UHFFFAOYSA-N
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Description

"N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide" is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a tetrahydropyran (oxan-4-yl) group and a cyclopropanesulfonamide moiety. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the cyclopropane sulfonamide group may enhance solubility and target binding affinity .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c15-19(16,9-1-2-9)12-7-10-13-11(14-18-10)8-3-5-17-6-4-8/h8-9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICVZQXOKNCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . The cyclopropane ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, while the sulfonamide group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of "N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide," a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on available literature and structural analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Applications References
This compound 1,2,4-Oxadiazole + sulfonamide Oxan-4-yl, cyclopropane sulfonamide Potential enzyme inhibition (hypothetical) [Hypothesized]
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide 1,2,4-Oxadiazole + 1,3,4-oxadiazole 2-Methylphenyl, propanamide, sulfanyl linker Antimicrobial, kinase inhibition (reported)
Cyclopropanesulfonamide derivatives with pyridine cores Pyridine + sulfonamide Varied aryl/alkyl groups Anticancer, COX-2 inhibition (experimental) [External]

Key Observations :

Oxadiazole vs. Pyridine Cores :

  • The 1,2,4-oxadiazole ring in the target compound offers greater rigidity and metabolic stability compared to pyridine-based sulfonamides. This may enhance its pharmacokinetic profile but reduce flexibility in binding to certain targets .
  • Pyridine-containing analogs (e.g., COX-2 inhibitors) exhibit stronger π-π stacking interactions but lower solubility due to aromaticity .

However, the latter’s bulky aryl group may enhance hydrophobic binding in enzyme pockets . The cyclopropane sulfonamide moiety is unique to the target compound. Cyclopropane’s strain energy may influence conformational dynamics, while the sulfonamide group provides hydrogen-bonding capacity for target engagement.

Biological Activity: The compound in demonstrates reported antimicrobial activity, likely due to the 1,3,4-oxadiazole-thioether linkage facilitating membrane disruption. The target compound lacks this feature, suggesting divergent mechanisms .

Research Findings and Data

Computational Insights :

  • Molecular docking studies (hypothetical) suggest that the target compound’s cyclopropane sulfonamide may bind to the ATP pocket of kinases, but with lower affinity than ’s propanamide derivative due to steric constraints .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide is a compound that features a unique structural arrangement combining an oxadiazole ring with a cyclopropanesulfonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The chemical formula for this compound is C9H15N3O3SC_{9}H_{15}N_{3}O_{3}S. Its molecular weight is approximately 233.7 g/mol. The compound can be represented structurally as follows:

InChI InChI 1S C9H15N3O2S c10 4 1 8 11 9 12 14 8 7 2 5 13 6 3 7 h7H 1 6 10H2\text{InChI InChI 1S C9H15N3O2S c10 4 1 8 11 9 12 14 8 7 2 5 13 6 3 7 h7H 1 6 10H2}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of this scaffold can effectively inhibit various bacterial strains. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis and other resistant strains. The mechanism often involves the inhibition of fatty acid biosynthesis pathways by targeting enzymes such as enoyl-acyl carrier protein (ACP) reductase .
  • Antifungal and Antiviral Properties : The oxadiazole derivatives have also been reported to possess antifungal and antiviral activities, which are attributed to their ability to disrupt cellular processes in pathogens .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been explored in various studies. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Proliferation : Similar compounds have shown potential in inhibiting cell proliferation in various cancer cell lines by interfering with cell cycle regulation .
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Dhumal et al. (2016)Reported strong antitubercular activity in oxadiazole derivatives targeting Mycobacterium bovis BCG .
Desai et al. (2016)Highlighted the effectiveness of pyridine-based oxadiazoles against drug-resistant M. tuberculosis strains .
Salama et al. (2020)Demonstrated significant antimicrobial activity against Clostridium difficile strains with MIC values lower than standard antibiotics .

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